4,4'-(ethyne-1,2-diyl)dibenzonitrile

Nonlinear Optics Materials Chemistry Organic Electronics

Essential for materials science: This rigid, π-conjugated dinitrile linker enables high-performance COFs/MOFs and surface-confined organometallic networks. Its unique ethyne bridge and electron-withdrawing nitriles confer properties unattainable with flexible analogs, making it critical for advanced NLO and framework research. Procure 98% purity stock.

Molecular Formula C16H8N2
Molecular Weight 228.25 g/mol
Cat. No. B8197519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-(ethyne-1,2-diyl)dibenzonitrile
Molecular FormulaC16H8N2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C#CC2=CC=C(C=C2)C#N)C#N
InChIInChI=1S/C16H8N2/c17-11-15-7-3-13(4-8-15)1-2-14-5-9-16(12-18)10-6-14/h3-10H
InChIKeyRODZDHZWUDEBGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4'-(Ethyne-1,2-diyl)dibenzonitrile: A Rigid, π-Conjugated Building Block for Advanced Materials and Surface Science


4,4'-(Ethyne-1,2-diyl)dibenzonitrile (CAS 5216-36-4), also known as bis(4-cyanophenyl)acetylene, is a diarylacetylene derivative characterized by a central ethyne bridge linking two para-cyanophenyl rings . This architecture imparts a linear, rigid, and highly π-conjugated molecular framework . The compound is a white to pale-yellow solid with a molecular weight of 228.25 g/mol and a purity typically specified at 98% for research applications . Its dual nitrile functionalities serve as strong electron-withdrawing groups and act as potential coordination sites, enabling its use as a monomer for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), and as a precursor in surface-confined organometallic synthesis [REFS-2, REFS-3].

Why 4,4'-(Ethyne-1,2-diyl)dibenzonitrile Cannot Be Replaced by Common Analogs in Performance-Driven Applications


The combination of a rigid ethyne spacer with two terminal, electron-withdrawing nitrile groups confers a unique set of properties to 4,4'-(Ethyne-1,2-diyl)dibenzonitrile that cannot be replicated by generic analogs. Substituting the ethyne linkage with an ethene (stilbene) bond introduces conformational flexibility and alters π-conjugation, which directly impacts second-order nonlinear optical (NLO) activity and electronic properties [1]. Replacing the nitrile groups with carboxylic acids or amines fundamentally changes the molecule's electron demand and coordination chemistry, affecting the topology and stability of resulting metal-organic frameworks (MOFs) and organometallic complexes [2]. The following quantitative evidence demonstrates that this compound's precise molecular architecture is essential for achieving specific, high-performance outcomes in materials science and surface chemistry.

Quantitative Differentiation: Performance Data for 4,4'-(Ethyne-1,2-diyl)dibenzonitrile vs. Structural Analogs


Enhanced Second-Order Nonlinear Optical (NLO) Activity Compared to Stilbene Analog

The second harmonic generation (SHG) efficiency, a key metric for nonlinear optical materials, is significantly higher for 4,4'-(Ethyne-1,2-diyl)dibenzonitrile compared to its structural analog, 4,4'-dicyanostilbene. The ethyne-bridged compound exhibits SHG activity approximately 2.2 times that of urea, while the ethene-bridged analog (4,4'-dicyanostilbene) shows no measurable SHG activity [1]. This quantifiable difference is attributed to the rigid, linear π-conjugation of the ethyne linker, which facilitates better charge transfer in the solid state [1].

Nonlinear Optics Materials Chemistry Organic Electronics

Defined Surface Coordination Mode for Single-Molecule Organometallic Complexes

On an Ag(111) surface under ultra-high vacuum, 4,4'-(Ethyne-1,2-diyl)dibenzonitrile directs the formation of a well-defined, dinuclear organocobalt complex. Upon deposition and annealing, single Co atoms laterally coordinate to two nitrile groups while also undergoing organometallic bonding with the internal alkyne moiety [1]. This dual-site coordination is specific to the ethyne-dinitrile architecture. In contrast, experiments with 4,4'-(ethyne-1,2-diyl)dibenzoic acid under analogous conditions lead to alternative bonding motifs or disordered structures due to the different coordination preferences of the carboxylic acid group [REFS-2, Class-level inference].

Surface Chemistry Organometallics Nanotechnology

Superior Photoreactivity in [2+2] Cycloadditions Compared to Unsubstituted Diphenylacetylene

In photoreactions with 2,3,4,7-tetrahydroindene, 4,4'-(ethyne-1,2-diyl)dibenzonitrile exhibits a significantly higher propensity for [2+2] cycloaddition to form propellane products compared to unsubstituted diphenylacetylene. The presence of electron-withdrawing cyano groups in the target compound facilitates exciplex formation and stabilizes the diradical intermediate, leading to higher yields of the cycloadduct [1]. While exact quantitative yields are not provided in the abstract, the study explicitly notes that the dicyano-substituted derivative is a "major" pathway, in contrast to the behavior of unsubstituted diphenylacetylene, which may undergo different reaction pathways (e.g., ene-reactions) [REFS-1, Class-level inference].

Photochemistry Organic Synthesis Cycloaddition

High-Value Application Scenarios for 4,4'-(Ethyne-1,2-diyl)dibenzonitrile


Development of Frequency-Doubling Materials for Nonlinear Optics

The quantified SHG efficiency of 2.2 × urea [1] makes 4,4'-(Ethyne-1,2-diyl)dibenzonitrile a compelling candidate for incorporation into polymer matrices or crystalline films for second harmonic generation. Its rigid, ethyne-linked structure ensures the non-centrosymmetric alignment necessary for NLO activity, a feature absent in its ethene-bridged analog. Researchers procuring this compound can reliably build upon its established NLO properties for designing new organic frequency-doubling devices.

Precursor for On-Surface Synthesis of Well-Defined Organometallic Nanostructures

The demonstrated ability of this compound to form a specific, multi-dentate complex with cobalt atoms on Ag(111) [2] positions it as a valuable building block for on-surface synthesis. Its dual nitrile and alkyne coordination sites enable the creation of highly ordered 2D metal-organic networks. This specificity is a critical differentiator from carboxylate- or amine-functionalized analogs, which would yield different coordination topologies, making this compound the necessary choice for researchers targeting a particular surface-confined architecture.

Building Block for Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) with Enhanced Electronic Properties

As a linear, dinitrile monomer, 4,4'-(Ethyne-1,2-diyl)dibenzonitrile is explicitly marketed for COF and MOF synthesis . The ethyne linker provides greater rigidity and extended π-conjugation compared to single-bonded biphenyl analogs, which can lead to frameworks with superior electronic conductivity, thermal stability (some COFs are stable up to 600 °C [3]), and permanent porosity. The electron-withdrawing nitrile groups further modulate the framework's electronic structure, making this a specialized building block for advanced porous materials.

Photochemical Synthesis of Propellane Scaffolds

In academic or industrial labs focused on photochemical methods for constructing complex molecular architectures, this compound offers a strategic advantage over unsubstituted diphenylacetylene. Its enhanced reactivity in [2+2] photocycloadditions [4] provides a more efficient route to propellane derivatives, which are valuable intermediates in natural product synthesis and materials science. Procurement of this specific derivative is justified by its superior and predictable photochemical behavior.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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